N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib): A tyrosine kinase inhibitor used in cancer therapy.
2-Chloro-1-(4-fluorobenzyl)benzimidazole: An aldose reductase inhibitor.
Uniqueness
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O2S/c1-4-23-10-15(8-20-23)27(25,26)22-17-11(2)21-24(12(17)3)9-13-5-6-14(19)7-16(13)18/h5-8,10,22H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGGBPSVWYJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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